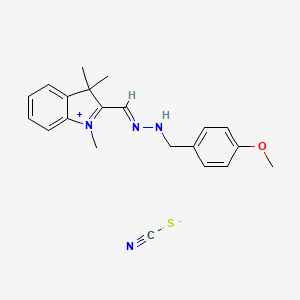
2-(((4-Methoxyphenyl)methylhydrazono)methyl)-1,3,3-trimethyl-3H-indolium thiocyanate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Le thiocyanate de 2-(((4-méthoxyphényl)méthylhydrazono)méthyl)-1,3,3-triméthyl-3H-indolium est un composé organique complexe présentant des applications potentielles dans divers domaines de la recherche scientifique. Ce composé se caractérise par sa structure unique, qui comprend un groupe méthoxyphényle, un groupe hydrazono et un noyau indolium. La présence de ces groupes fonctionnels contribue à sa réactivité chimique diversifiée et à son utilité potentielle dans différents domaines scientifiques.
Méthodes De Préparation
Voies de synthèse et conditions de réaction
La synthèse du thiocyanate de 2-(((4-méthoxyphényl)méthylhydrazono)méthyl)-1,3,3-triméthyl-3H-indolium implique généralement plusieurs étapes, commençant par la préparation de composés intermédiaires. Une voie de synthèse courante implique la condensation de la 4-méthoxybenzaldéhyde avec l'hydrate d'hydrazine pour former l'hydrazone correspondante. Cet intermédiaire est ensuite mis à réagir avec la 1,3,3-triméthyl-2-méthylèneindoline en présence d'un catalyseur approprié pour obtenir le produit final. Les conditions de réaction comprennent souvent un reflux dans un solvant approprié, tel que l'éthanol ou le méthanol, et l'utilisation de catalyseurs acides ou basiques pour faciliter les réactions de condensation et de cyclisation.
Méthodes de production industrielle
La production industrielle de ce composé peut impliquer des voies de synthèse similaires mais à plus grande échelle. L'utilisation de réacteurs à flux continu et de systèmes automatisés peut améliorer l'efficacité et le rendement de la synthèse. De plus, l'optimisation des conditions de réaction, telles que la température, la pression et la concentration du catalyseur, est cruciale pour l'extrapolation du processus de production.
Analyse Des Réactions Chimiques
Types de réactions
Le thiocyanate de 2-(((4-méthoxyphényl)méthylhydrazono)méthyl)-1,3,3-triméthyl-3H-indolium subit diverses réactions chimiques, notamment :
Oxydation : Le composé peut être oxydé en utilisant des agents oxydants tels que le permanganate de potassium ou le peroxyde d'hydrogène, conduisant à la formation d'oxydes correspondants.
Réduction : Des réactions de réduction peuvent être effectuées en utilisant des agents réducteurs comme le borohydrure de sodium ou l'hydrure de lithium et d'aluminium, ce qui donne des dérivés réduits.
Substitution : Le composé peut subir des réactions de substitution nucléophile, où des groupes fonctionnels tels que les halogénures ou les thiocyanates sont remplacés par d'autres nucléophiles.
Réactifs et conditions courants
Oxydation : Permanganate de potassium en milieu acide ou basique.
Réduction : Borohydrure de sodium dans le méthanol ou l'éthanol.
Substitution : Agents halogénants comme le chlorure de thionyle ou le tribromure de phosphore.
Principaux produits
Les principaux produits formés à partir de ces réactions dépendent des réactifs et des conditions spécifiques utilisés. Par exemple, l'oxydation peut donner des oxydes, tandis que la réduction peut produire des amines ou des alcools. Les réactions de substitution peuvent donner lieu à la formation de divers dérivés substitués.
Applications de recherche scientifique
Le thiocyanate de 2-(((4-méthoxyphényl)méthylhydrazono)méthyl)-1,3,3-triméthyl-3H-indolium a plusieurs applications de recherche scientifique, notamment :
Chimie : Utilisé comme précurseur pour la synthèse d'autres molécules organiques complexes et comme réactif dans diverses transformations organiques.
Biologie : Investigated for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.
Médecine : Explored for its potential therapeutic applications, including drug development and medicinal chemistry.
Industrie : Utilisé dans la production de colorants, de pigments et d'autres produits chimiques industriels.
Mécanisme d'action
Le mécanisme d'action du thiocyanate de 2-(((4-méthoxyphényl)méthylhydrazono)méthyl)-1,3,3-triméthyl-3H-indolium implique son interaction avec des cibles moléculaires et des voies spécifiques. Le composé peut exercer ses effets en se liant à des enzymes ou à des récepteurs, modulant ainsi leur activité. Par exemple, il peut inhiber l'activité de certaines enzymes impliquées dans les processus cellulaires, conduisant à la perturbation des voies métaboliques et à la mort cellulaire. Les cibles moléculaires et les voies exactes dépendent du contexte biologique ou chimique spécifique dans lequel le composé est utilisé.
Applications De Recherche Scientifique
2-(((4-Methoxyphenyl)methylhydrazono)methyl)-1,3,3-trimethyl-3H-indolium thiocyanate has several scientific research applications, including:
Chemistry: Used as a precursor for the synthesis of other complex organic molecules and as a reagent in various organic transformations.
Biology: Investigated for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.
Medicine: Explored for its potential therapeutic applications, including drug development and medicinal chemistry.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 2-(((4-Methoxyphenyl)methylhydrazono)methyl)-1,3,3-trimethyl-3H-indolium thiocyanate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cellular processes, leading to the disruption of metabolic pathways and cell death. The exact molecular targets and pathways depend on the specific biological or chemical context in which the compound is used.
Comparaison Avec Des Composés Similaires
Composés similaires
- 4-(((4-méthoxyphényl)amino)méthyl)-N,N-diméthylaniline
- 2-Méthoxy-5-((phénylamino)méthyl)phénol
- 2-(4-méthoxyphényl)benzo[d]thiazole
Unicité
Comparé à des composés similaires, le thiocyanate de 2-(((4-méthoxyphényl)méthylhydrazono)méthyl)-1,3,3-triméthyl-3H-indolium est unique en raison de sa combinaison spécifique de groupes fonctionnels et de son noyau indolium.
Propriétés
Numéro CAS |
81892-56-0 |
|---|---|
Formule moléculaire |
C20H24N3O.CNS C21H24N4OS |
Poids moléculaire |
380.5 g/mol |
Nom IUPAC |
1-(4-methoxyphenyl)-N-[(E)-(1,3,3-trimethylindol-1-ium-2-yl)methylideneamino]methanamine;thiocyanate |
InChI |
InChI=1S/C20H23N3O.CHNS/c1-20(2)17-7-5-6-8-18(17)23(3)19(20)14-22-21-13-15-9-11-16(24-4)12-10-15;2-1-3/h5-12,14H,13H2,1-4H3;3H |
Clé InChI |
UDVNMMHYAYKLPV-UHFFFAOYSA-N |
SMILES isomérique |
CC1(C2=CC=CC=C2[N+](=C1/C=N/NCC3=CC=C(C=C3)OC)C)C.C(#N)[S-] |
SMILES canonique |
CC1(C2=CC=CC=C2[N+](=C1C=NNCC3=CC=C(C=C3)OC)C)C.C(#N)[S-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




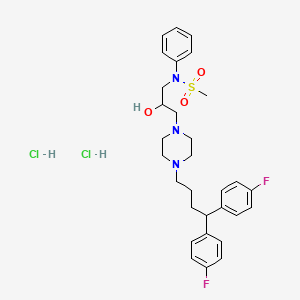
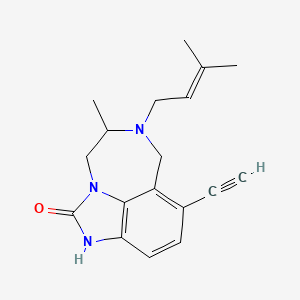


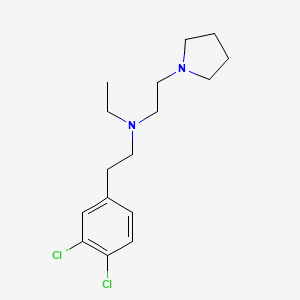
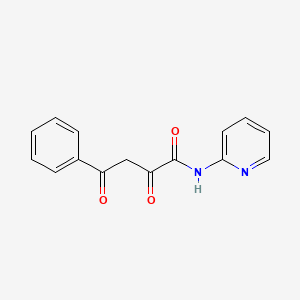
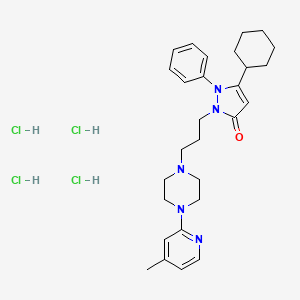
![N-[(4-nitrophenyl)methyl]-2-(3,6,17-triazatetracyclo[8.7.0.03,8.011,16]heptadeca-1(10),11,13,15-tetraen-6-yl)ethanamine](/img/structure/B12711206.png)
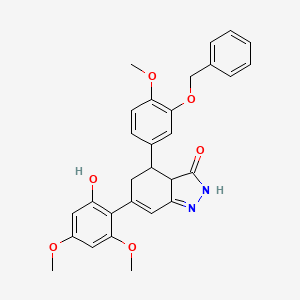

![(1S,2S,8R,10S,11S,13R,14S,15S,17S)-4-bromo-8-fluoro-13,14-dihydroxy-14-(2-hydroxyacetyl)-2,15-dimethyl-18-oxapentacyclo[8.8.0.01,17.02,7.011,15]octadeca-3,6-dien-5-one](/img/structure/B12711223.png)

